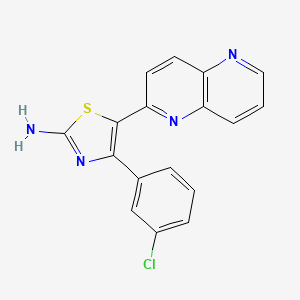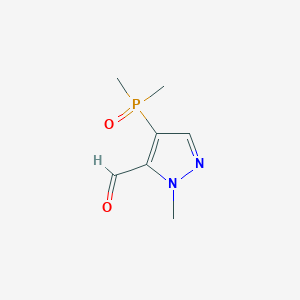
4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylphosphoryl group and a carbaldehyde group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1h-pyrazole-5-carbaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carboxylic acid.
Reduction: 4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can act as a phosphorylating agent, modifying proteins and other biomolecules. This can lead to changes in cellular signaling pathways, enzyme activities, and gene expression, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
3,4-Dimethylpyrazole phosphate (DMPP): A nitrification inhibitor used in agriculture.
4,5-Dimethyl-1,2-diphenyl-1H-imidazole: A compound with similar structural features but different functional groups.
Uniqueness
4-(Dimethylphosphoryl)-1-methyl-1h-pyrazole-5-carbaldehyde is unique due to the presence of both a dimethylphosphoryl group and a carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H11N2O2P |
|---|---|
分子量 |
186.15 g/mol |
IUPAC名 |
4-dimethylphosphoryl-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H11N2O2P/c1-9-6(5-10)7(4-8-9)12(2,3)11/h4-5H,1-3H3 |
InChIキー |
CDSXOXYZVAEYBG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)P(=O)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)


![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
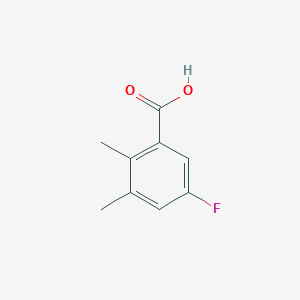
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
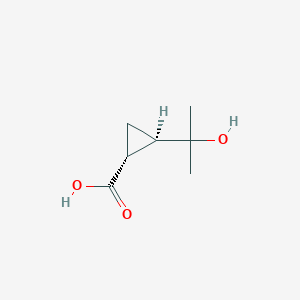
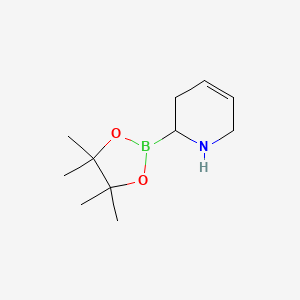
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
